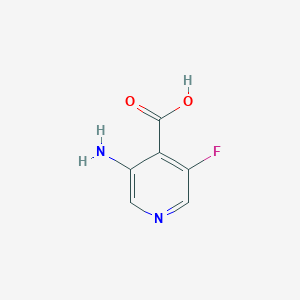![molecular formula C10H4BrClN4OS B11783663 2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B11783663.png)
2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidin-5-ones. This compound is characterized by the presence of a bromopyridinyl group at the 2-position and a chlorine atom at the 7-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one can be achieved through a one-pot method that involves the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . The process typically starts with the reaction of appropriate precursors under specific conditions to form the desired heterocyclic structure. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the efficient formation of the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale synthesis would likely involve optimization of the one-pot synthesis method. This would include scaling up the reaction, ensuring consistent quality and yield, and implementing cost-effective and environmentally friendly practices.
化学反应分析
Types of Reactions
2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopyridinyl and chloro groups can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions to form more complex heterocyclic structures.
Reduction Reactions: The compound can be reduced under specific conditions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, reducing agents for reduction reactions, and specific catalysts for cycloaddition reactions. The conditions for these reactions typically involve controlled temperatures, appropriate solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents at the bromopyridinyl or chloro positions, while reduction reactions may produce compounds with altered oxidation states.
科学研究应用
2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies related to biofilm formation and disruption, particularly in the context of bacterial infections.
作用机制
The mechanism of action of 2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or interfere with essential enzymatic processes . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
相似化合物的比较
Similar Compounds
Thiadiazolo[3,2-a]pyrimidin-5-ones: Compounds with similar core structures but different substituents.
Pyrido[1,2-a]pyrimidin-4-ones: Compounds with a similar fused ring system but different functional groups.
Uniqueness
The uniqueness of 2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one lies in its specific combination of substituents, which confer distinct chemical and biological properties
属性
分子式 |
C10H4BrClN4OS |
|---|---|
分子量 |
343.59 g/mol |
IUPAC 名称 |
2-(5-bromopyridin-3-yl)-7-chloro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C10H4BrClN4OS/c11-6-1-5(3-13-4-6)9-15-16-8(17)2-7(12)14-10(16)18-9/h1-4H |
InChI 键 |
YPDSFZGXLWPKRZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1Br)C2=NN3C(=O)C=C(N=C3S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-((4-Fluorophenyl)sulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11783587.png)
![Boroxin, tris[4-(trimethylsilyl)-3-furanyl]-](/img/structure/B11783588.png)



![2-(Difluoromethoxy)-5-methoxybenzo[d]oxazole](/img/structure/B11783620.png)
![Ethyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11783628.png)
![4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B11783630.png)


![1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11783658.png)

![6-Benzyl 4-ethyl 2-cyclopropyl-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11783665.png)
